molecular formula C9H19ClN2O2 B592163 tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride CAS No. 1170108-38-9

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B592163
CAS No.: 1170108-38-9
M. Wt: 222.713
InChI Key: FLSTVGQJEDAWCH-UHFFFAOYSA-N
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Description

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a protected azetidine derivative that serves as a vital synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The compound features a primary amine, protected as a tert-butyl carbamate (Boc group), which is stable under a range of conditions but can be readily deprotected under mild acidic conditions to generate the free amine for further functionalization . This makes it an ideal precursor for constructing azetidine-containing scaffolds, which are prized in drug discovery for their desirable physicochemical properties and potential to improve a compound's metabolic stability and bioavailability. A significant application documented in scientific literature is its use in the synthesis of key intermediates for phthalazinone-based compounds, which are investigated as potent Poly (ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are a major focus in oncology research for their potential in treating various cancers. The Boc-protected amine is instrumental in facilitating crucial coupling reactions during multi-step synthetic sequences, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSTVGQJEDAWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657016
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170108-38-9
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride
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Preparation Methods

Boc Protection of Azetidin-3-ylmethylamine

The primary amine group of azetidin-3-ylmethylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a catalyst.

Reaction Scheme:

Azetidin-3-ylmethylamine+(Boc)2OTEA, DCMtert-Butyl (azetidin-3-ylmethyl)carbamate\text{Azetidin-3-ylmethylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl (azetidin-3-ylmethyl)carbamate}

Optimization Notes:

  • Solvent Choice : DCM provides higher yields (85–90%) compared to THF (75–80%) due to better solubility of intermediates.

  • Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion.

  • Temperature : Reactions proceed at 0–25°C to minimize side products.

Hydrochloride Salt Formation

The Boc-protected amine is treated with hydrochloric acid (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt.

Procedure:

  • Dissolve tert-butyl (azetidin-3-ylmethyl)carbamate in ethyl acetate.

  • Add 4 M HCl in dioxane dropwise at 0°C.

  • Filter and wash the precipitate with cold ether.

Yield : 92–95% after recrystallization from ethanol/water.

Industrial Production Methods

Scalable synthesis requires modifications to accommodate cost, safety, and purity standards.

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility and reduce reaction times:

Parameter Batch Method Flow Method
Reaction Time6–8 hours1–2 hours
Yield85%91%
Purity (HPLC)98%99.5%

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields >99% pure product.

  • Chromatography : Silica gel (hexane/ethyl acetate, 7:3) resolves residual Boc anhydride.

Comparative Analysis of Methodologies

The table below contrasts laboratory-scale and industrial methods:

Aspect Laboratory-Scale Industrial-Scale
Catalyst TriethylamineDMAP (0.1 eq)
Solvent DCMTHF (recycled)
Workup Liquid-liquid extractionCentrifugal filtration
Energy Consumption High (per batch)Low (continuous process)

Industrial methods prioritize solvent recycling and automation, reducing waste by 40% compared to batch processes.

Condition Degradation Over 6 Months
25°C, dry<2%
25°C, 60% RH15%

Case Study: Optimization of Salt Formation

A 2024 study compared HCl sources for salt formation:

HCl Source Purity Yield Particle Size (µm)
4 M HCl in dioxane99.5%95%10–15
Gaseous HCl98.8%92%20–30
Aqueous HCl (37%)97.2%88%50–100

4 M HCl in dioxane produced the finest crystalline powder, ideal for formulation.

Challenges and Troubleshooting

Incomplete Boc Protection

Cause : Insufficient Boc anhydride or moisture contamination.
Solution : Use molecular sieves and stoichiometric excess of Boc anhydride.

Low Salt Yield

Cause : Rapid precipitation leading to amorphous solids.
Solution : Slow cooling (-20°C, 12 hours) enhances crystallinity .

Chemical Reactions Analysis

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the carbamate group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds .

Scientific Research Applications

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbamate group can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. This can result in inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Linkers or Substituents

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride (CAS: 1170905-43-7)
  • Molecular Formula : C₁₀H₂₁ClN₂O₂
  • Key Difference : Ethyl linker instead of methyl between the azetidine and carbamate groups.
  • Similarity Score : 0.98 (indicating near-identical core structure) .
tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9)
  • Molecular Formula : C₈H₁₇ClN₂O₂
  • Key Difference : Linear three-carbon (propyl) chain instead of azetidine ring.
  • Similarity Score : 0.95 .
  • Applications : Used in peptide synthesis where flexibility of the alkyl chain is advantageous .
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS: 1173206-71-7)
  • Molecular Formula : C₉H₁₇ClN₂O₂
  • Key Difference: Aminomethyl group attached to the azetidine ring as part of a carboxylate ester.
  • Similarity Score : 0.91 .
  • Applications : The ester group allows for further functionalization via hydrolysis or coupling reactions .

Salt Forms and Stability

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS: 1187929-81-2)
  • Molecular Formula : C₁₁H₂₀N₂O₆
  • Key Difference : Oxalate salt instead of hydrochloride.
  • Stability and Solubility : Oxalate salts often exhibit improved crystallinity and aqueous solubility compared to hydrochlorides, though they may introduce handling challenges due to higher acidity .

Functional Group Variations

3-Boc-Aminoazetidine hydrochloride (CAS: 577777-20-9)
  • Molecular Formula : C₈H₁₅ClN₂O₂
  • Key Difference : Direct Boc protection of the azetidine nitrogen without a methylene spacer.
  • Applications : Simpler structure for rapid incorporation into scaffolds requiring rigid nitrogen protection .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Key Structural Feature Similarity Score Purity (%) Applications
tert-Butyl (azetidin-3-ylmethyl)carbamate HCl (1170108-38-9) C₉H₁₉ClN₂O₂ Methyl linker, azetidine-Boc Reference (1.00) 97 PROTACs, kinase inhibitors
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate HCl (1170905-43-7) C₁₀H₂₁ClN₂O₂ Ethyl linker 0.98 ≥95 Lipophilic drug candidates
tert-Butyl (3-aminopropyl)carbamate HCl (127346-48-9) C₈H₁₇ClN₂O₂ Propyl chain, no azetidine 0.95 ≥95 Peptide synthesis
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (1187929-81-2) C₁₁H₂₀N₂O₆ Oxalate salt 0.84 ≥97 Improved solubility
3-Boc-Aminoazetidine HCl (577777-20-9) C₈H₁₅ClN₂O₂ Direct Boc on azetidine nitrogen 0.88 98 Rigid nitrogen protection

Biological Activity

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group, an azetidine ring, and a carbamate functional group, contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula for this compound is C11_{11}H18_{18}ClN2_{2}O2_{2}, with a molar mass of approximately 236.74 g/mol. The presence of the azetidine ring allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine ring can form both covalent and non-covalent bonds with these molecular targets, leading to modulation of enzymatic activity and alteration of signal transduction pathways. This interaction can result in either inhibition or activation of various physiological processes.

Applications in Research

The compound has been employed in several areas of scientific research:

  • Enzyme Mechanisms : It is utilized to study enzyme mechanisms due to its ability to form stable complexes with proteins.
  • Protein-Ligand Interactions : The compound is used in investigations of protein-ligand interactions, providing insights into binding affinities and specificities.
  • Therapeutic Development : As an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs, it holds promise for drug discovery efforts.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme InhibitionModulates enzyme activity through interaction with active sites.
Receptor BindingBinds to specific receptors, potentially influencing signal transduction.
Antiviral PropertiesIntermediate in the synthesis of antiviral agents.
Anticancer PotentialInvestigated for use in developing anticancer drugs.

Case Studies

  • Inhibition Studies : Research has demonstrated that compounds with azetidine moieties exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .
  • PET Imaging Applications : In vivo studies involving azetidine derivatives have explored their potential for use in positron emission tomography (PET) imaging. However, limitations regarding brain uptake have been noted, indicating the need for further modifications to enhance bioavailability .
  • Synthesis and Biological Evaluation : A recent study highlighted the synthesis of new azetidine derivatives and their evaluation for biological activity against cancer cell lines. Compounds derived from this compound showed varying degrees of cytotoxicity against different cancer types .

Q & A

Basic: What are the key structural features of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride, and how do they influence its reactivity?

The compound consists of a tert-butyl carbamate group attached to an azetidine (3-membered nitrogen heterocycle) via a methylene linker, with a hydrochloride counterion. The tert-butyl group provides steric protection for the carbamate, enhancing stability during synthesis. The azetidine ring introduces strain due to its small ring size, increasing reactivity in nucleophilic substitutions or ring-opening reactions. The hydrochloride salt improves solubility in polar solvents, critical for reaction workup and purification .

Basic: What is the recommended synthetic route for this compound?

A typical synthesis involves:

Azetidine Functionalization : Reacting azetidine-3-carboxylic acid derivatives with tert-butyl carbamate under coupling agents (e.g., DCC/HOBt).

Salt Formation : Treating the free base with HCl in a solvent like diethyl ether to precipitate the hydrochloride salt.
Key steps include controlled pH during salt formation and purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥97% purity .

Basic: How does solubility impact experimental design with this compound?

The hydrochloride salt form increases aqueous solubility (slightly soluble in water), enabling use in polar reaction systems. However, in non-polar solvents (e.g., DCM or THF), solubility is limited, requiring sonication or mild heating. This property dictates solvent choice for reactions (e.g., DMF for SN2 reactions) and purification methods (e.g., reverse-phase HPLC) .

Advanced: What strategies address stereochemical challenges in derivatizing the azetidine ring?

The azetidine's rigid, strained structure can lead to unexpected stereochemical outcomes. Strategies include:

  • Chiral Auxiliaries : Using enantiopure starting materials to control configuration.
  • Kinetic vs. Thermodynamic Control : Adjusting reaction temperature to favor desired stereoisomers.
  • Protection/Deprotection : Temporarily blocking reactive sites (e.g., Boc protection of the carbamate) to direct regioselectivity. Evidence from related azetidine derivatives shows that steric hindrance from the tert-butyl group can suppress racemization during functionalization .

Advanced: How do reaction conditions (pH, solvent) affect the stability of this compound?

  • Acidic Conditions : Protonation of the azetidine nitrogen increases ring strain, accelerating ring-opening reactions (e.g., with electrophiles).
  • Basic Conditions : Deprotonation may lead to carbamate hydrolysis, requiring pH <8 for stability.
  • Solvent Effects : Aprotic solvents (e.g., acetonitrile) stabilize the carbamate, while protic solvents (e.g., methanol) may promote decomposition over time. Stability studies on similar carbamates recommend storage at −20°C under inert atmosphere .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 70–90%) often arise from:

  • Purification Methods : Column chromatography vs. recrystallization (latter may reduce yield but improve purity).
  • Salt Formation Efficiency : Excess HCl or incomplete drying can alter mass measurements.
  • Starting Material Quality : Impurities in azetidine precursors (e.g., residual moisture) reduce coupling efficiency. Cross-referencing protocols from BLD Pharm and Thermo Scientific suggests optimizing stoichiometry (1.2 eq tert-butyl carbamate) and using molecular sieves to mitigate side reactions .

Advanced: What analytical techniques are critical for characterizing intermediates and final products?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring substitution) and salt formation (disappearance of NH peaks).
  • HPLC-MS : Validates purity (>97%) and detects hydrolyzed byproducts (e.g., free azetidine).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
  • TGA/DSC : Assesses thermal stability for storage and reaction planning .

Advanced: What are the mechanistic implications of the carbamate group in nucleophilic reactions?

The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic attack (e.g., by amines or Grignard reagents). However, the tert-butyl group sterically hinders bulkier nucleophiles, favoring smaller reactants (e.g., methylamine over phenylamine). Comparative studies with non-Boc-protected analogs show a 3–5× rate reduction due to steric effects, necessitating longer reaction times or elevated temperatures .

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